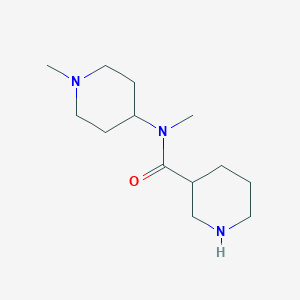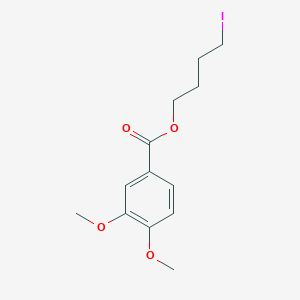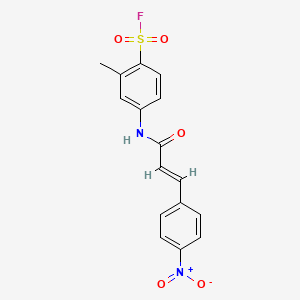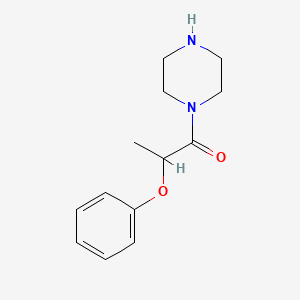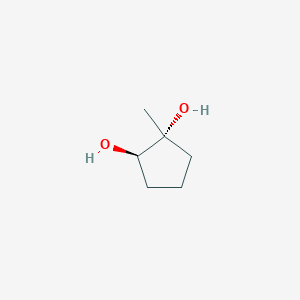
1-Methylcyclopentane-1beta,2alpha-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylcyclopentane-1beta,2alpha-diol is an organic compound with the molecular formula C6H12O2 It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylcyclopentane-1beta,2alpha-diol can be synthesized through several methods. One common approach involves the epoxidation of 1-methylcyclopentene followed by hydrolysis. The reaction typically uses a peracid, such as m-chloroperbenzoic acid (m-CPBA), to form the epoxide, which is then hydrolyzed under acidic or basic conditions to yield the diol .
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of 1-methylcyclopentene oxide. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure to achieve the desired diol .
Chemical Reactions Analysis
Types of Reactions: 1-Methylcyclopentane-1beta,2alpha-diol undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the diol can yield cyclopentane derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: LiAlH4 in anhydrous ether.
Substitution: SOCl2 or PBr3 in an inert solvent like dichloromethane (CH2Cl2).
Major Products Formed:
Oxidation: Diketones or carboxylic acids.
Reduction: Cyclopentane derivatives.
Substitution: Alkyl halides or other substituted cyclopentane derivatives.
Scientific Research Applications
1-Methylcyclopentane-1beta,2alpha-diol has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-methylcyclopentane-1beta,2alpha-diol exerts its effects depends on the specific reaction or application. In enzymatic reactions, the compound may act as a substrate that undergoes transformation through the catalytic action of enzymes. The hydroxyl groups play a crucial role in these interactions, facilitating binding and subsequent chemical transformations .
Comparison with Similar Compounds
1-Methylcyclopentane-1alpha,2beta-diol: A stereoisomer with different spatial arrangement of hydroxyl groups.
1-Methylcyclopentanol: A related compound with a single hydroxyl group.
Cyclopentane-1,2-diol: A diol without the methyl substitution.
Uniqueness: 1-Methylcyclopentane-1beta,2alpha-diol is unique due to its specific stereochemistry, which can influence its reactivity and interactions in chemical and biological systems. This stereochemistry can lead to different physical properties and reactivity compared to its isomers and related compounds .
Properties
Molecular Formula |
C6H12O2 |
|---|---|
Molecular Weight |
116.16 g/mol |
IUPAC Name |
(1R,2R)-1-methylcyclopentane-1,2-diol |
InChI |
InChI=1S/C6H12O2/c1-6(8)4-2-3-5(6)7/h5,7-8H,2-4H2,1H3/t5-,6-/m1/s1 |
InChI Key |
CVZBNRSGTBIHPO-PHDIDXHHSA-N |
Isomeric SMILES |
C[C@]1(CCC[C@H]1O)O |
Canonical SMILES |
CC1(CCCC1O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Ethyl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine](/img/structure/B13342994.png)
![2-((R)-8-(3,5-Difluorophenyl)-8-methyl-10-oxo-6,9-diazaspiro[4.5]decan-9-yl)-N-((S)-2'-oxo-1',2',5,7-tetrahydrospiro[cyclopenta[b]pyridine-6,3'-pyrrolo[2,3-b]pyridin]-3-yl)acetamide](/img/structure/B13342996.png)

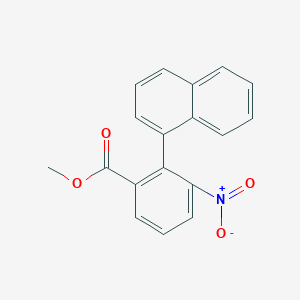
![tert-Butyl (3S,6S)-6-(bromomethyl)-1,1-difluoro-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13343010.png)
![(S)-3-(1-(tert-Butoxycarbonyl)-1H-benzo[d]imidazol-6-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid](/img/structure/B13343018.png)

